3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
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Overview
Description
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C9H14N2O2 It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by carboxylation. One common method is as follows:
Alkylation: 1,5-dimethyl-1H-pyrazole is reacted with an alkyl halide, such as 2-bromo-2-methylpropanoic acid, in the presence of a base like potassium carbonate.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives of the pyrazole ring.
Scientific Research Applications
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid
- 1,5-Dimethyl-1H-pyrazol-4-ylboronic acid
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6(9(12)13)4-8-5-10-11(3)7(8)2/h5-6H,4H2,1-3H3,(H,12,13) |
InChI Key |
YYEXOPNYRHVQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CC(C)C(=O)O |
Origin of Product |
United States |
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